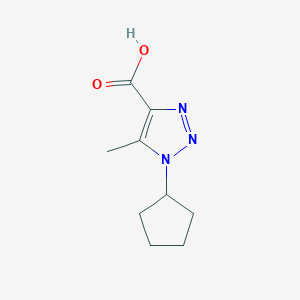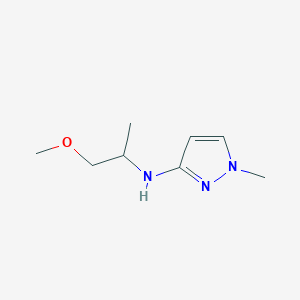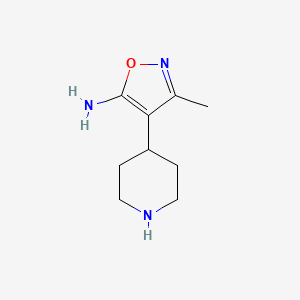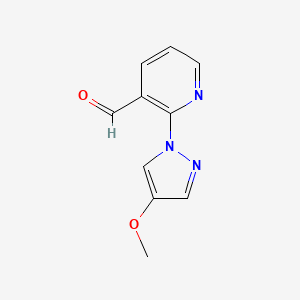
5-Chloro-6-fluoro-1,2-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-fluoro-1,2-benzoxazole is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine and fluorine substituents on the benzoxazole ring enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-fluoro-1,2-benzoxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate reagents. One common method is the reaction of 2-amino-4-chloro-5-fluorophenol with a suitable carbonyl compound under acidic or basic conditions. The reaction can be catalyzed by various catalysts, including metal catalysts and ionic liquids .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of microwave irradiation has also been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-fluoro-1,2-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-Chloro-6-fluoro-1,2-benzoxazole involves its interaction with various molecular targets. It can inhibit enzymes such as DNA topoisomerases, protein kinases, and cyclooxygenases, which are involved in critical biological pathways. The compound’s ability to form hydrogen bonds and π-π interactions with target proteins enhances its binding affinity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1,2-benzoxazole
- 6-Fluoro-1,2-benzoxazole
- 5-Chloro-6-methyl-1,2-benzoxazole
Uniqueness
5-Chloro-6-fluoro-1,2-benzoxazole is unique due to the presence of both chlorine and fluorine substituents, which enhance its chemical reactivity and biological activity compared to other benzoxazole derivatives.
Properties
Molecular Formula |
C7H3ClFNO |
|---|---|
Molecular Weight |
171.55 g/mol |
IUPAC Name |
5-chloro-6-fluoro-1,2-benzoxazole |
InChI |
InChI=1S/C7H3ClFNO/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H |
InChI Key |
HKXQVZOZBOBKDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NOC2=CC(=C1Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxythieno[2,3-d]pyrimidin-6-amine](/img/structure/B13276208.png)
![6-Chloro-2-(dichloromethyl)imidazo[1,2-a]pyridine](/img/structure/B13276216.png)
amine](/img/structure/B13276220.png)
amine](/img/structure/B13276227.png)
![3-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13276233.png)



![Propyl[1-(pyridin-3-YL)ethyl]amine](/img/structure/B13276257.png)




![2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B13276305.png)
